3-BENZYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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Overview
Description
3-BENZYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazolone ring, a pyrazole moiety, and a benzyl group. The combination of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-BENZYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolone derivative with a pyrazole aldehyde under specific reaction conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out in an organic solvent like ethanol at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-BENZYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the conversion of the thioxo group to a thiol group.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and protein binding.
Medicine: Preliminary research suggests potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. Molecular modeling studies have provided insights into the binding interactions and conformational changes induced by the compound .
Comparison with Similar Compounds
When compared to other similar compounds, 3-BENZYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups and its diverse reactivity. Similar compounds include:
Thiazolidine-2,4-diones: These compounds share the thiazolone ring but differ in their substituents and overall structure.
Pyrazole derivatives: Compounds with a pyrazole moiety that exhibit similar biological activities but lack the thiazolone ring.
Benzyl-substituted thiazoles: These compounds have a benzyl group attached to a thiazole ring but differ in their additional functional groups.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-18-10-13(9-17-18)8-14-15(20)19(16(21)22-14)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFJPHYWKLJCM-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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